1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one, also known as 4-CMC, is a synthetic cathinone that has gained popularity among the research community due to its potential applications in scientific research. It is a psychoactive compound that is structurally similar to other cathinones, such as mephedrone and methylone.
Mechanism of Action
The exact mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one are similar to other cathinones. It has been shown to increase heart rate, blood pressure, body temperature, and respiratory rate. Additionally, it has been shown to cause euphoria, increased sociability, and decreased appetite.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one in lab experiments is its availability and relatively low cost compared to other psychoactive compounds. Additionally, it has been shown to have a high affinity for the serotonin transporter, making it a useful tool in the study of the brain's reward system. However, one limitation is the lack of information on the long-term effects of the compound, as well as its potential for abuse.
Future Directions
There are several future directions for the study of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of the compound and its potential for abuse. Finally, the use of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one as a tool in the study of the brain's reward system and the effects of psychoactive compounds on behavior is an area of ongoing research.
Conclusion:
In conclusion, 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one, or 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one, is a synthetic cathinone that has gained popularity among the research community due to its potential applications in scientific research. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, as well as a tool in the study of the brain's reward system and the effects of psychoactive compounds on behavior. However, further research is needed to fully understand the long-term effects of the compound and its potential for abuse.
Synthesis Methods
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one involves the reaction of 2-chlorophenylpiperazine with 3-methylbutanone in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one has been used in various scientific research studies, including pharmacological and toxicological studies. It has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, it has been used as a tool in the study of the brain's reward system and the effects of psychoactive compounds on behavior.
properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(2)11-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGHSFSXQMBLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
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